molecular formula C14H14N4O3S B2437517 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097928-94-2

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2437517
CAS RN: 2097928-94-2
M. Wt: 318.35
InChI Key: CMSGYKVCXZWHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that contains both benzodioxole and thiadiazole moieties. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been employed to generate hybrid molecules containing thiadiazole and piperazine moieties, showing antimicrobial, antilipase, and antiurease activities. This methodology highlights the versatility of piperazine derivatives in producing compounds with potential therapeutic applications (Başoğlu et al., 2013).

Novel Thiadiazole Amide Derivatives

The synthesis of novel thiadiazole amide compounds containing piperazine has led to the identification of derivatives with inhibitory effects on plant pathogens and potential antiviral activity against tobacco mosaic virus (Xia, 2015).

Anticancer Agent Development

Piperazinyl benzothiazole/benzoxazole derivatives coupled with oxadiazole have been synthesized and evaluated for their cytotoxicity towards various human cancer cell lines. Some derivatives exhibited significant cytotoxic activity, indicating their potential as anticancer agents (Murty et al., 2013).

Antimicrobial and Anti-TMV Activities

Research has also focused on synthesizing new urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating promising antiviral and antimicrobial activities. This suggests the potential for developing new therapeutic agents targeting specific microbial pathogens and viral infections (Reddy et al., 2013).

Enantioseparation for Drug Synthesis

The enantioseparation of benzodioxane-2-carbonyl)piperazine enantiomers has been explored, demonstrating the potential for synthesizing chiral drugs like doxazosin, an antihypertensive medication. This research underlines the importance of chiral purity in drug synthesis for enhanced therapeutic efficacy (Yu, 2005).

Anticonvulsant Activity

The synthesis of 1,3,4-thiadiazole derivatives and their evaluation for anticonvulsant activity highlight the potential for developing new treatments for epilepsy and seizure disorders. This research contributes to the ongoing search for more effective and safer anticonvulsant medications (Harish et al., 2014).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-14(10-1-2-11-12(7-10)21-9-20-11)18-5-3-17(4-6-18)13-8-15-22-16-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGYKVCXZWHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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